Enzyme Inhibition Potency vs. IleSA and Mupirocin
IleRS-IN-1 (compound 11) inhibits recombinant IleRS with a Ki,app of 88 ± 5.3 nM, which is approximately 46-fold weaker than the high-affinity adenylate-intermediate analogue isoleucyl-sulfamoyl adenosine (IleSA, CB 138; Ki,app = 1.9 ± 4.0 nM) and also less potent than the clinical antibiotic mupirocin (Ki = 24 nM for S. aureus IleRS) [1][2]. This places IleRS-IN-1 in a distinct potency tier, providing a useful intermediate activity level for studying structure-activity relationships (SAR) where ultra-high affinity may mask nuanced binding effects [1].
| Evidence Dimension | Apparent inhibition constant (Ki,app) |
|---|---|
| Target Compound Data | 88 ± 5.3 nM |
| Comparator Or Baseline | IleSA (CB 138): 1.9 ± 4.0 nM; Mupirocin: 24 nM |
| Quantified Difference | 46-fold weaker than IleSA; 3.7-fold weaker than mupirocin |
| Conditions | In vitro enzymatic assay using recombinant IleRS; specific conditions detailed in De Ruysscher et al. (2020) [1]; mupirocin data from Capobianco et al. (1989) [2] |
Why This Matters
This intermediate potency allows researchers to dissect IleRS inhibition mechanisms without the overwhelming affinity of high-potency probes, making IleRS-IN-1 ideal for SAR studies aimed at optimizing drug-like properties.
- [1] De Ruysscher, D., Pang, L., Mattelaer, C. A., Nautiyal, M., De Graef, S., Rozenski, J., ... & Strelkov, S. V. (2020). Phenyltriazole-functionalized sulfamate inhibitors targeting tyrosyl- or isoleucyl-tRNA synthetase. Bioorganic & Medicinal Chemistry, 28(15), 115580. View Source
- [2] Capobianco, J. O., Doran, C. C., & Goldman, R. C. (1989). Mechanism of mupirocin transport into sensitive and resistant bacteria. Antimicrobial Agents and Chemotherapy, 33(2), 156-163. View Source
